molecular formula C12H11NO2S B14361718 O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate CAS No. 90279-77-9

O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate

Cat. No.: B14361718
CAS No.: 90279-77-9
M. Wt: 233.29 g/mol
InChI Key: SXKPDSKPDXUZAK-UHFFFAOYSA-N
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Description

O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate: is an organic compound with the molecular formula C12H11NO2S. It is a derivative of ethoxyprop-2-enethioate, featuring a phenyl group and a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate typically involves the reaction of ethyl cyanoacetate with phenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and enzyme activity .

Comparison with Similar Compounds

Uniqueness: O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate is unique due to the presence of both a cyano group and a thioate group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

90279-77-9

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

O-phenyl 2-cyano-3-ethoxyprop-2-enethioate

InChI

InChI=1S/C12H11NO2S/c1-2-14-9-10(8-13)12(16)15-11-6-4-3-5-7-11/h3-7,9H,2H2,1H3

InChI Key

SXKPDSKPDXUZAK-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C#N)C(=S)OC1=CC=CC=C1

Origin of Product

United States

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